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Introduction

The 1,3-diyne motif is a fundamental structural unit in a wide array of biologically active

compounds, natural products, and advanced materials.[1][2][3] Compounds containing this

functional group are known to exhibit antifungal, antibacterial, anti-inflammatory, and anticancer

properties.[4][5] Consequently, the development of efficient and sustainable synthetic methods

for accessing substituted 1,3-diynes is of significant interest to the fields of medicinal chemistry,

drug development, and materials science.[4][6][7]

Traditionally, the synthesis of 1,3-diynes has relied heavily on transition-metal-catalyzed cross-

coupling reactions, such as the Glaser, Hay, and Cadiot-Chodkiewicz couplings.[1][3][8] While

effective, these methods often require toxic and expensive metal catalysts (e.g., copper,

palladium), which can lead to product contamination and present environmental concerns.[9]

The growing emphasis on green chemistry has spurred the development of metal-free

alternatives that offer advantages such as reduced cost, lower toxicity, and simplified

purification procedures.[9][10][11]

These application notes provide detailed protocols for three distinct and effective metal-free

methods for synthesizing both symmetrical and unsymmetrical substituted 1,3-diynes, tailored

for researchers and professionals in organic synthesis and drug development.

Application Note 1: Iodine-Mediated Oxidative
Homocoupling of Terminal Alkynes
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This protocol describes a straightforward, metal-free method for the synthesis of symmetrical

1,3-diynes through the oxidative homocoupling of terminal alkynes, using molecular iodine as a

catalyst. This approach is noted for its operational simplicity and use of readily available and

inexpensive reagents.

Experimental Protocol
A general procedure for the iodine-mediated homocoupling of terminal alkynes is as follows:

To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent such as DMF or DMSO,

add a catalytic amount of molecular iodine (I₂) (e.g., 30 mol%).

Add a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0

equivalents).

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a

period of 2 to 12 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate (Na₂S₂O₃) to remove excess iodine.

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the pure

symmetrical 1,3-diyne.

Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the synthesis of symmetrical 1,3-

diynes from various terminal alkynes using an iodine-mediated metal-free protocol.
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Entry
Terminal Alkyne
Substrate

Product Yield (%)

1 Phenylacetylene
1,4-Diphenylbuta-1,3-

diyne
~90%

2

4-

Methoxyphenylacetyle

ne

1,4-Bis(4-

methoxyphenyl)buta-

1,3-diyne

~92%

3

4-

Chlorophenylacetylen

e

1,4-Bis(4-

chlorophenyl)buta-1,3-

diyne

~88%

4 1-Hexyne Dodeca-5,7-diyne ~75%

5 Cyclohexylacetylene
1,4-Dicyclohexylbuta-

1,3-diyne
~78%

6 3-Phenyl-1-propyne
1,6-Diphenylhexa-2,4-

diyne
~85%

Yields are approximate and compiled from representative literature procedures. Actual yields

may vary depending on specific reaction conditions and substrate purity.

Visualization: Proposed Reaction Pathway
The diagram below illustrates a plausible workflow for the iodine-catalyzed homocoupling of

terminal alkynes.
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Caption: Workflow for Iodine-Mediated Homocoupling.

Application Note 2: Synthesis of Unsymmetrical 1,3-
Diynes Using Hypervalent Iodine Reagents
This method provides a powerful, transition-metal-free route to unsymmetrical 1,3-diynes by

coupling terminal alkynes with hypervalent iodine-based electrophilic alkyne-transfer reagents,
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such as ethynyl-benziodoxolones (EBX).[1][2] This strategy allows for the controlled

construction of diynes with two different substituents.

Experimental Protocol
The following is a general procedure for the synthesis of unsymmetrical 1,3-diynes.[1]

In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the terminal alkyne

(1.0 eq.) in dry tetrahydrofuran (THF).

Cool the solution to -78 °C in a dry ice/acetone bath.

Add n-butyllithium (n-BuLi) (1.1 eq., typically 1.6 M in hexanes) dropwise to the solution.

Stir the mixture at -78 °C for 2 hours to ensure complete deprotonation and formation of the

lithium acetylide.

Add the solid ethynyl-benziodoxolone (EBX) reagent (1.5 eq.) to the flask in one portion.

Allow the reaction mixture to slowly warm to room temperature over a period of 3 hours with

vigorous stirring.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate

(MgSO₄), and filter.

Remove the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel to obtain the desired

unsymmetrical 1,3-diyne.[1]

Data Presentation: Substrate Scope and Yields
This table presents the yields for various unsymmetrical 1,3-diynes synthesized via the

hypervalent iodine reagent coupling method.[1]
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Entry
Terminal
Alkyne (R¹)

EBX Reagent
(R²)

Product (R¹-
C≡C-C≡C-R²)

Yield (%)

1 n-Hexyne Phenyl-EBX
1-Phenyldeca-

1,3-diyne
78

2 Phenylacetylene TIPS-EBX

1-Phenyl-4-

(triisopropylsilyl)b

uta-1,3-diyne

71

3
Cyclohexylacetyl

ene
Phenyl-EBX

1-Cyclohexyl-4-

phenylbuta-1,3-

diyne

75

4

4-

Methoxyphenyla

cetylene

Phenyl-EBX

1-(4-

Methoxyphenyl)-

4-phenylbuta-

1,3-diyne

65

5 n-Hexyne 4-Tolyl-EBX
1-(p-Tolyl)deca-

1,3-diyne
72

6
(Trimethylsilyl)ac

etylene
Phenyl-EBX

1-Phenyl-4-

(trimethylsilyl)but

a-1,3-diyne

45

Data adapted from Schörgenhumer J. & Waser M., Org. Biomol. Chem., 2018.[1] Yields

correspond to isolated products.

Visualization: Reaction Mechanism
The diagram outlines the key steps in the synthesis of unsymmetrical 1,3-diynes using

hypervalent iodine reagents.
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Caption: Mechanism for unsymmetrical diyne synthesis.

Application Note 3: N-Bromosuccinimide (NBS) and
Base-Mediated Synthesis of 1,3-Diynes
This protocol details a rapid and efficient metal-free synthesis of both symmetrical and

unsymmetrical 1,3-diynes.[10] The reaction is promoted by N-Bromosuccinimide (NBS) in the

presence of a base like potassium tert-butoxide (tBuOK), affording excellent yields at room
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temperature in a short time frame.[10] This method is particularly attractive for its mild

conditions and tolerance of various functional groups.

Experimental Protocol
The following is a general procedure for the NBS-mediated synthesis of 1,3-diynes.[10]

For Symmetrical Diynes (Homocoupling):

Dissolve the terminal alkyne (1.0 mmol) in a suitable solvent like acetonitrile (MeCN).

Add potassium tert-butoxide (tBuOK) (2.0 eq.) to the solution.

Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirring mixture.

Stir the reaction at room temperature for 1-2 hours.

Monitor the reaction by TLC.

Upon completion, add water to quench the reaction.

Extract the product with an organic solvent (e.g., dichloromethane).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product by column chromatography.

For Unsymmetrical Diynes (Cross-coupling):

Dissolve the first terminal alkyne (Alkyne A, 1.0 eq.) in MeCN.

Add tBuOK (2.0 eq.) and NBS (1.0 eq.) and stir for 30 minutes to generate the bromoalkyne

in situ.

Add the second terminal alkyne (Alkyne B, 1.2 eq.) to the reaction mixture.

Stir at room temperature for an additional 1-2 hours.

Follow steps 5-9 from the homocoupling procedure for work-up and purification.
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Data Presentation: Substrate Scope and Yields
The table below showcases the versatility of the NBS/tBuOK system for synthesizing various

1,3-diynes.[10]

Entry Coupling Type Alkyne(s) Product Yield (%)

1 Homocoupling Phenylacetylene

1,4-

Diphenylbuta-

1,3-diyne

95

2 Homocoupling
1-Ethynyl-4-

fluorobenzene

1,4-Bis(4-

fluorophenyl)buta

-1,3-diyne

92

3 Homocoupling Propargyl alcohol
Hexa-2,4-diyne-

1,6-diol
89

4 Cross-coupling

Phenylacetylene

+

(Trimethylsilyl)ac

etylene

1-Phenyl-4-

(trimethylsilyl)but

a-1,3-diyne

85

5 Cross-coupling

4-Ethynyltoluene

+ Propargyl

alcohol

1-(p-Tolyl)penta-

1,3-diyn-5-ol
82

6 Cross-coupling
Phenylacetylene

+ 1-Hexyne

1-Phenylocta-

1,3-diyne
88

Data compiled from representative procedures described in the literature.[10] Yields are for

isolated products.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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